molecular formula C13H19FN2O B5287144 3-(3-Fluorophenyl)-1,1-dipropylurea

3-(3-Fluorophenyl)-1,1-dipropylurea

Cat. No.: B5287144
M. Wt: 238.30 g/mol
InChI Key: JIBPDIRRLPAFTN-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,1-dipropylurea is an organic compound that features a fluorinated phenyl group attached to a dipropylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,1-dipropylurea typically involves the reaction of 3-fluoroaniline with dipropylcarbodiimide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-1,1-dipropylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroamphetamine: A stimulant drug with a fluorinated phenyl ring.

    3-Fluorophenylpropionic acid: An organic acid with a similar fluorinated phenyl group.

Uniqueness

3-(3-Fluorophenyl)-1,1-dipropylurea is unique due to its dipropylurea moiety, which imparts distinct chemical and biological properties compared to other fluorinated phenyl compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-fluorophenyl)-1,1-dipropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBPDIRRLPAFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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